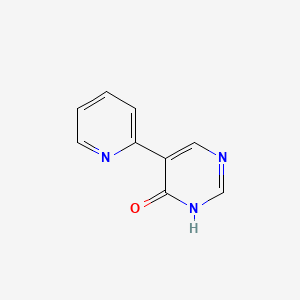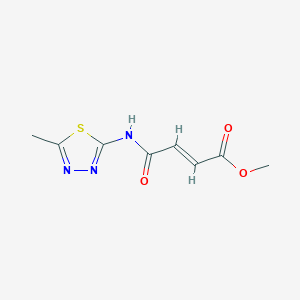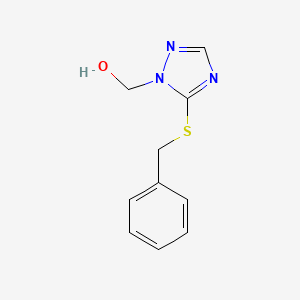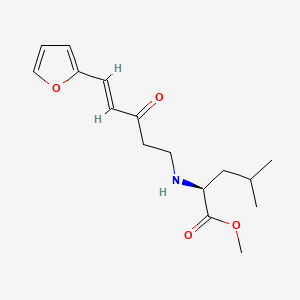
L-Leucine, N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is a complex organic compound featuring a furan ring, an amino group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with an amino acid ester, followed by further functionalization to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic reagents like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its furan ring and amino group make it a versatile molecule for labeling and tracking in biological systems.
Medicine
In medicinal chemistry, (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its furan ring provides stability and rigidity, making it suitable for high-performance materials.
Mécanisme D'action
The mechanism of action of (S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
Methyl 2-furoate: A furan derivative with a methyl ester group.
2-Aminofuran: A furan derivative with an amino group.
Uniqueness
(S,E)-Methyl 2-((5-(furan-2-yl)-3-oxopent-4-en-1-yl)amino)-4-methylpentanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
159086-00-7 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-12(2)11-15(16(19)20-3)17-9-8-13(18)6-7-14-5-4-10-21-14/h4-7,10,12,15,17H,8-9,11H2,1-3H3/b7-6+/t15-/m0/s1 |
Clé InChI |
PKGFGZCXWHOIMD-LFAOLKIESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1 |
SMILES canonique |
CC(C)CC(C(=O)OC)NCCC(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
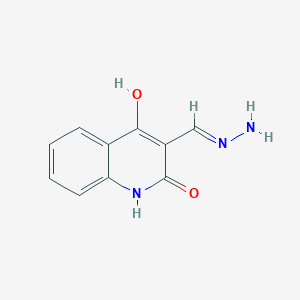
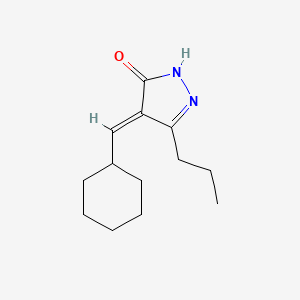
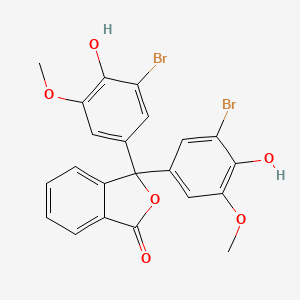
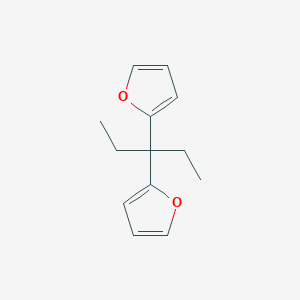
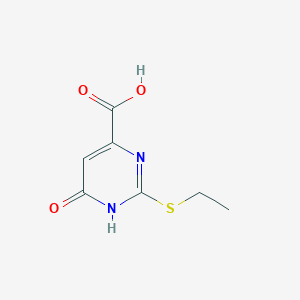
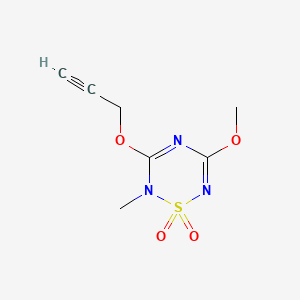

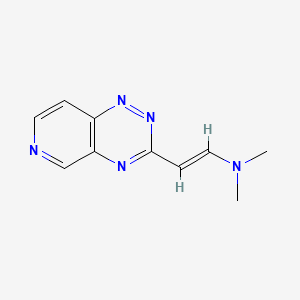

![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
